REACTION_CXSMILES
|
C(O[C:6]([NH:8][C:9]1[S:10][C:11]([S:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([OH:23])=O)[CH:16]=2)=[CH:12][N:13]=1)=[O:7])(C)(C)C.[C:24]([N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1)(=[O:26])[CH3:25].ON1[C:38]2N=CC=[CH:42][C:37]=2N=N1.[CH:43]([N:46]([CH:49]([CH3:51])[CH3:50])[CH2:47]C)(C)C>C1COCC1>[C:24]([N:27]1[CH2:32][CH2:31][N:30]([C:21]([C:17]2[CH:16]=[C:15]([S:14][C:11]3[S:10][C:9]([NH:8][C:6](=[O:7])[C:37]4[CH:42]=[CH:51][C:49]([N:46]([CH3:47])[CH3:43])=[CH:50][CH:38]=4)=[N:13][CH:12]=3)[CH:20]=[CH:19][CH:18]=2)=[O:23])[CH2:29][CH2:28]1)(=[O:26])[CH3:25]
|
Name
|
|
Quantity
|
528 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC(=CN1)SC1=CC(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
239 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCNCC1
|
Name
|
ethyl-3-(3-dimethylamino)propyl carbodiimide hydrochloride
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
272 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1N=CC=C2
|
Name
|
|
Quantity
|
560 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
and concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluted with 2% methanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CC1)C(=O)C=1C=C(C=CC1)SC1=CN=C(S1)NC(C1=CC=C(C=C1)N(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |